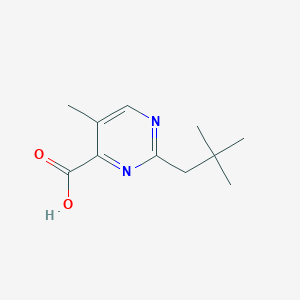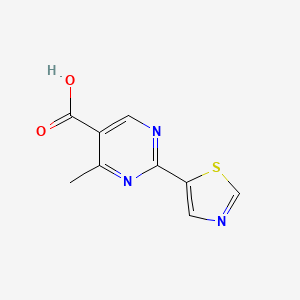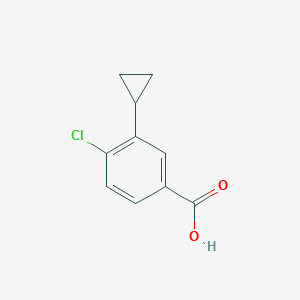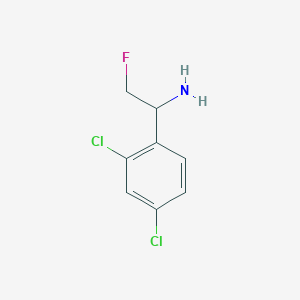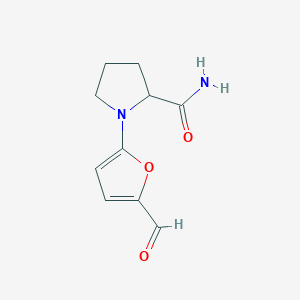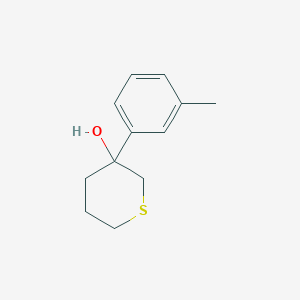
3-(3-Methylphenyl)thian-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylphenyl)thian-3-ol is an organic compound with the molecular formula C12H16OS It is a thian-3-ol derivative, characterized by the presence of a thian-3-ol ring substituted with a 3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)thian-3-ol typically involves the reaction of 3-methylphenylthiol with an appropriate epoxide under acidic or basic conditions. The reaction proceeds through the nucleophilic attack of the thiol group on the epoxide, leading to the formation of the thian-3-ol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or chromatography.
化学反応の分析
Types of Reactions
3-(3-Methylphenyl)thian-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic ring.
科学的研究の応用
3-(3-Methylphenyl)thian-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(3-Methylphenyl)thian-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
3-(4-Methylphenyl)thian-3-ol: Similar structure but with the methyl group in the para position.
3-(3-Chlorophenyl)thian-3-ol: Similar structure with a chlorine substituent instead of a methyl group.
3-(3-Methylphenyl)thiolan-3-ol: Similar structure but with a thiolan ring instead of a thian-3-ol ring.
Uniqueness
3-(3-Methylphenyl)thian-3-ol is unique due to the specific positioning of the methyl group on the aromatic ring and the presence of the thian-3-ol ring
特性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC名 |
3-(3-methylphenyl)thian-3-ol |
InChI |
InChI=1S/C12H16OS/c1-10-4-2-5-11(8-10)12(13)6-3-7-14-9-12/h2,4-5,8,13H,3,6-7,9H2,1H3 |
InChIキー |
NPRAFLDNFUUNTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2(CCCSC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


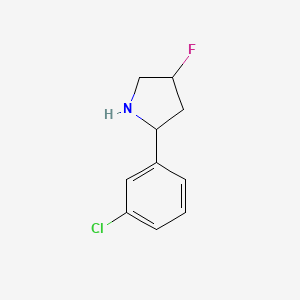
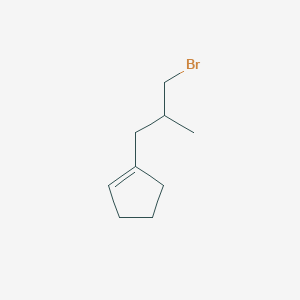
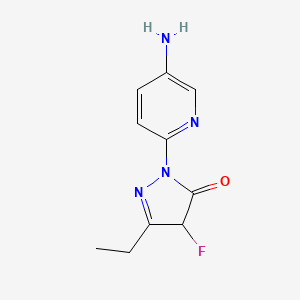
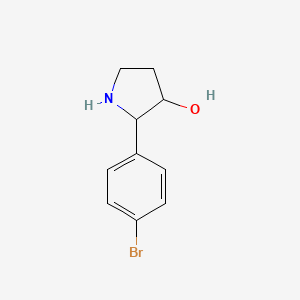
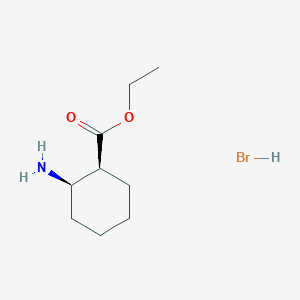
methanol](/img/structure/B13204909.png)
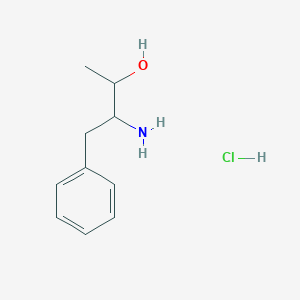
![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)
